3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H16F3NO4 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
XTVMFNVLSMXZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Stereoisomers
A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly shortening known literature procedures for the syntheses of these unnatural amino acids. By adjusting the reaction conditions, either pure cis or trans acid can be obtained. Optical resolution can be achieved via diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations explain the observed cis selectivity in the initial step.
Synthetic Approaches
The synthesis of 3-$$(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves several key steps, often employing techniques such as manipulation of bicyclic frameworks. Chemical reactions may require careful control of conditions like temperature, solvent choice, and reaction time to achieve desired yields and purities.
Process for Preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid
A process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid, a plant gametocide, involves the reaction between cis 2-aminomethylcyclopropyl-1,1-dimethyl acetal and a cyanide in the presence of a liquid alkanecarboxylic acid to form N-alkanoyl-3-azabicyclo(3.1.0)-hexane-2-carbonitrile. The nitrile is then treated with a strong inorganic acid to yield the N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
The 3-azabicyclo(3.1.0)hexane-2-carboxylic acid is usually obtained as a mixture of cis/trans isomers, which each normally consists of the optical isomers involved. The cis/trans mixtures can be used as such or separated into individual isomers using fractional crystallization or ion exchange chromatographic techniques.
Example: Preparation of 2-cyanocyclopropyl-1,1-diethylacetal
- A mixture of 34.5 g of cis-ethyl 2-cyanocyclopropylcarboxylate in 120 ml of water is treated very slowly with a solution of 9.9 g of sodium hydroxide in 248 ml of water. The reaction mixture is washed with ether and acidified with concentrated \$$HCl\$$ to give 2-cyanocyclopropyl carboxylic acid (1A).
- 27 ml of oxalyl chloride is added dropwise to a solution of 13.5 g of 1A in 60 ml of dry benzene at 70°-80° C. The reaction mixture is kept under reflux for two hours, and then the solvent is evaporated under reduced pressure. The crude product obtained is dissolved in 100 ml of dry tetrahydrofuran and treated with a solution of tri-(tertbutoxy) lithium aluminium hydride at -60° C. in 150 ml of dry tetrahydrofuran. After stirring the reaction mixture for two hours at -60° C., it is poured onto ice and extracted with chloroform. Evaporation of chloroform from the extract gives 2-cyanocyclopropylaldehyde (1B).
Reaction Conditions for Related Compounds
- Ammonium Source: The source of ammonium can be used generally from about 0.5 molar equivalents to about 10 equivalents with respect to the compound of formula III, preferably from about 1 molar equivalent to about 4 molar equivalents, more preferably from about 2.5 to about 3 molar equivalents.
- Carboxylic Acid Activators: Non-limiting examples of suitable carboxylic acid activators include di-tert-butyl-dicarbonate and isobutyl chloroformate.
- Suitable Bases: Suitable bases include pyridine as well as tert-alkyl amines such as triethylamine and N-ethylmorpholine.
- Suitable Solvents: Suitable solvents include acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), toluene, ethyl acetate, and methylene chloride, or suitable mixtures thereof. The solvent can preferably be DMF or methylene chloride, and more preferably THF.
- Reaction Temperature: The reaction can be performed at a temperature ranging from about -20°C to about 100°C, preferably from about 0°C to about 50°C, and more preferably from about 10°C to about 30°C for about 12 hours or until the reaction is complete.
- The compound of formula IV, which is formed in step 2, can be isolated or used directly in the next step without further purification.
Chemical and Physical Properties
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a member of the azabicyclo compound family, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structural features, including the trifluoromethyl group and the bicyclic framework, contribute to its biological properties, making it an interesting subject for research.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₁O₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1931961-71-5 |
| Appearance | White to light yellow powder |
| Storage Conditions | Sealed, dry, at 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core and the introduction of functional groups through various protective strategies. Recent advancements have streamlined these processes, allowing for efficient production and purification of the compound .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The bicyclic structure allows for specific binding interactions with proteins or enzymes, which can modulate various signaling pathways.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Ketohexokinase Inhibition : This compound has been identified as a potential inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. Inhibition of KHK may offer therapeutic benefits for conditions like Type 2 diabetes by modulating metabolic pathways associated with insulin resistance .
- Antimicrobial Activity : Similar azabicyclo compounds have demonstrated antibacterial properties, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological implications of azabicyclo compounds:
- KHK Inhibition Study : A study demonstrated that substituted azabicyclo compounds can effectively inhibit KHK activity, leading to reduced fructose metabolism and improved metabolic profiles in diabetic models .
- Antimicrobial Efficacy : Research on related compounds has shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic azabicyclo derivatives, focusing on structural variations, physicochemical properties, and synthetic methodologies.
Substituent Variations
Functional Group and Ring System Impact
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and acidity (pKa ~3.5–4.0) compared to dichloro or methylene analogs .
- Bicyclic Core : The [3.1.0] system imposes greater ring strain than [2.2.1] or [2.2.2] systems, affecting reactivity in ring-opening reactions .
- Boc Protection : Universally used for amine protection, but steric bulk varies with substituents. For example, dichloro analogs show lower solubility in THF/water mixtures during hydrolysis .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
- Synthesis Steps : The compound is synthesized via multi-step reactions, including cyclization to form the bicyclo[3.1.0]hexane core, introduction of the trifluoromethyl group, and protection of the amine with tert-butoxycarbonyl (Boc) .
- Challenges :
- Cyclization : Requires precise temperature control (e.g., -20°C to room temperature) and catalysts like Pd(OAc)₂ for stereochemical control .
- Trifluoromethylation : Often employs Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical due to the compound’s polar carboxylic acid group .
Q. Which analytical techniques are essential for verifying purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., bridgehead protons at δ 3.2–3.5 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇F₃N₂O₄: 329.1085) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation :
- Inhalation : Use fume hoods; compound may irritate respiratory tracts .
- Skin Contact : Wear nitrile gloves; wash immediately with soap/water due to potential carboxylic acid irritation .
- Storage : Keep at -20°C in airtight containers to prevent Boc group cleavage .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?
- Mechanistic Insights :
- Lipophilicity : The CF₃ group increases logP by ~0.9, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450), extending half-life in vivo .
- Comparative Data :
| Analog | IC₅₀ (μM) | logP | t₁/₂ (h) |
|---|---|---|---|
| CF₃-substituted (this compound) | 0.12 | 2.1 | 8.5 |
| CH₃-substituted | 1.4 | 1.2 | 3.2 |
| Data from enzyme inhibition assays (e.g., serine proteases) . |
Q. What strategies resolve stereochemical inconsistencies in the bicyclo[3.1.0]hexane core?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control bridgehead stereochemistry during cyclization .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., C3-R, C5-S) .
- Dynamic Resolution : Racemic mixtures are separated via chiral HPLC (Chiralpak AD-H column) .
Q. How does the Boc group’s stability vary under different pH conditions?
- Stability Profile :
- Acidic Conditions (pH <3) : Rapid cleavage (t₁/₂ <1 hr in 1M HCl) .
- Neutral/Basic Conditions : Stable for >48 hrs (pH 7–9) .
Methodological Recommendations
- Optimizing Reaction Yields :
- Data Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
